molecular formula C9H8BrNO B2377953 Isoquinolin-6-ol hydrobromide CAS No. 2094652-02-3

Isoquinolin-6-ol hydrobromide

Cat. No.: B2377953
CAS No.: 2094652-02-3
M. Wt: 226.073
InChI Key: WOTSTMVXDPYLQE-UHFFFAOYSA-N
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Description

Isoquinolin-6-ol hydrobromide is a heterocyclic compound with the molecular formula C9H8BrNO. It is a derivative of isoquinoline, a nitrogen-containing aromatic compound. This compound is known for its unique structural characteristics and diverse biological properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-6-ol hydrobromide typically involves the cyclization of benzamide derivatives and functionalized arenes with alkynes or C2 synthons. This process can be catalyzed by transition metals such as palladium, copper, or ruthenium . For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of microwave irradiation and metal-free oxidative cross-coupling reactions has also been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinolinones.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Isoquinolinones.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines.

Scientific Research Applications

Isoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antitumor and antimicrobial properties.

    Medicine: this compound derivatives are explored for their potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Isoquinolin-6-ol hydrobromide can be compared with other isoquinoline derivatives such as:

    1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities against pathogens and neurodegenerative disorders.

    Isoquinolin-1(2H)-one: Another important isoquinoline derivative with significant biological and physiological activities.

Uniqueness: this compound stands out due to its specific structural features and the presence of a hydroxyl group at the 6-position, which imparts unique chemical reactivity and biological properties.

Properties

IUPAC Name

isoquinolin-6-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-6,11H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTSTMVXDPYLQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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